molecular formula C17H24N6O B243191 5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine

5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine

カタログ番号 B243191
分子量: 328.4 g/mol
InChIキー: UVFWKFDWLDFYLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as PD0325901 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

作用機序

PD0325901 inhibits the activity of MAPK kinase (MEK), which is an upstream regulator of the MAPK pathway. MEK activates MAPK by phosphorylating it, leading to the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting MEK, PD0325901 blocks the activation of MAPK and downstream signaling pathways, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
PD0325901 has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. PD0325901 also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. In addition, PD0325901 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

実験室実験の利点と制限

PD0325901 has several advantages for lab experiments. It is a highly specific inhibitor of MEK, which makes it a valuable tool for studying the MAPK pathway. PD0325901 is also readily available and easy to use in lab experiments. However, PD0325901 has some limitations as well. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. In addition, PD0325901 has a short half-life, which can make it difficult to maintain consistent concentrations over time.

将来の方向性

PD0325901 has several potential future directions for research. One potential direction is to explore its potential applications in combination with other cancer therapies, such as immunotherapy. Another potential direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases. Furthermore, there is a need for the development of more potent and selective MEK inhibitors, which can overcome the limitations of PD0325901 and improve its therapeutic potential.

合成法

PD0325901 is synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-aminopyrimidine, which is reacted with 4-(dimethylamino)benzaldehyde to produce 4-(dimethylamino)benzylidene-2-aminopyrimidine. This intermediate is then reacted with morpholine to produce 5-[4-(dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine (PD0325901).

科学的研究の応用

PD0325901 has been extensively studied for its potential applications in the field of cancer research. It is a potent inhibitor of mitogen-activated protein kinase (MAPK) pathway, which is a key signaling pathway involved in the development and progression of many types of cancer. PD0325901 has been shown to inhibit the growth of several cancer cell lines, including melanoma, colon, and pancreatic cancer cells.

特性

分子式

C17H24N6O

分子量

328.4 g/mol

IUPAC名

5-[[4-(dimethylamino)phenyl]methyl]-2-morpholin-4-ylpyrimidine-4,6-diamine

InChI

InChI=1S/C17H24N6O/c1-22(2)13-5-3-12(4-6-13)11-14-15(18)20-17(21-16(14)19)23-7-9-24-10-8-23/h3-6H,7-11H2,1-2H3,(H4,18,19,20,21)

InChIキー

UVFWKFDWLDFYLE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N

正規SMILES

CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。